molecular formula C16H19NO2 B1676141 Medifoxamine CAS No. 32359-34-5

Medifoxamine

Cat. No.: B1676141
CAS No.: 32359-34-5
M. Wt: 257.33 g/mol
InChI Key: QNMGHBMGNRQPNL-UHFFFAOYSA-N
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Description

Medifoxamine is a chemical compound that was previously marketed as an atypical antidepressant with additional anxiolytic properties. It was sold under the brand names Clédial and Gerdaxyl in France, Spain, and Morocco. This compound acts via dopaminergic and serotonergic mechanisms and was first introduced in France around 1990. it was withdrawn from the market in 1999 (Morocco) and 2000 (France) due to incidences of hepatotoxicity .

Preparation Methods

The synthetic route for medifoxamine involves the reaction of N,N-dimethyl-2,2-diphenoxyethylamine with appropriate reagents under controlled conditions.

Chemical Reactions Analysis

Medifoxamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are the metabolites mentioned above .

Scientific Research Applications

Mechanism of Action

Medifoxamine exerts its effects primarily through the modulation of neurotransmitter systems in the brain. It acts as a relatively weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor. Additionally, it functions as a weak antagonist of the 5-HT2A and 5-HT2C receptors. The compound produces two active metabolites during first-pass metabolism in the liver, which contribute significantly to its pharmacological effects .

Comparison with Similar Compounds

Medifoxamine is unique compared to other antidepressants due to its specific combination of dopaminergic and serotonergic mechanisms. Similar compounds include:

This compound’s lack of anticholinergic and alpha-blocker properties, as well as its unique metabolic profile, distinguish it from these similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2,2-diphenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGHBMGNRQPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16604-45-8 (fumarate)
Record name Medifoxamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80186078
Record name Medifoxamine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32359-34-5
Record name Medifoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32359-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medifoxamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medifoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medifoxamine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medifoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEDIFOXAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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